3,6-dimethyl-9H-fluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-10-3-5-12-9-13-6-4-11(2)8-15(13)14(12)7-10/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCFZXZGSLKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3=C2C=C(C=C3)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324787 | |
| Record name | 3,6-Dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7495-37-6 | |
| Record name | NSC407702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques and Spectroscopic Analysis
Spectroscopic Probes for Electronic Structure and Photophysical Attributes
Spectroscopic methods that probe the electronic transitions and energy levels are fundamental to understanding the photophysical attributes of 3,6-dimethyl-9H-fluorene.
UV-Visible Absorption Spectroscopy
Photoluminescence and Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. Fluorene (B118485) and its derivatives are known for their strong blue fluorescence, making them valuable components in organic light-emitting diodes (OLEDs). The emission properties are sensitive to the molecular structure and environment. For the parent fluorene, fluorescence is observed with a maximum around 310 nm researchgate.net. It is expected that this compound would also exhibit strong fluorescence, likely shifted to slightly longer wavelengths compared to the unsubstituted fluorene, though specific emission maxima, quantum yields, and fluorescence lifetimes for this compound are not documented in available literature.
Photoelectron Emission Spectroscopy
Photoelectron spectroscopy (PES) is a powerful technique for determining the ionization energies of molecules, which correspond to the energies of the molecular orbitals. This method provides direct experimental measurement of the electronic structure bmrb.ionih.gov. By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured. The ionization energy is then calculated as the difference between the photon energy and the kinetic energy of the ejected electron. There are no specific published photoelectron spectroscopy data for this compound. However, studies on similar aromatic hydrocarbons show that PES can reveal the energies of the highest occupied molecular orbital (HOMO) and other valence orbitals, which are critical for understanding the compound's reactivity and its potential as an electronic material. For 6,6-dimethylfulvene, a related compound, the lowest ionization energy has been experimentally measured at 7.8932 eV au.dk.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and characterize the vibrational modes of a molecule. The IR spectrum of a fluorene derivative is expected to show characteristic bands for aromatic C-H stretching, aromatic C=C stretching, and C-H bending vibrations. For the parent fluorene molecule, characteristic aromatic C=C stretching bands are observed around 1600 cm⁻¹ researchgate.net. The spectrum of this compound would additionally feature bands corresponding to the methyl groups, including symmetric and asymmetric C-H stretching and bending vibrations.
Table 1: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (methyl) | 3000 - 2850 |
| Aromatic C=C Stretch | 1620 - 1450 |
| Aliphatic C-H Bend (methyl) | 1470 - 1370 |
Structural Elucidation Techniques
The precise arrangement of atoms and the chemical environment of each nucleus in this compound are determined using structural elucidation techniques, with Nuclear Magnetic Resonance spectroscopy being the most definitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the molecule's symmetry, a simplified spectrum is anticipated. The protons at positions 1, 2, 4, 5, 7, and 8 would give rise to signals in the aromatic region (typically δ 7-8 ppm), while the methylene (B1212753) protons at the C9 position would appear as a singlet further upfield. The two methyl groups at positions 3 and 6 would also produce a sharp singlet in the aliphatic region.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the parent fluorene, the methylene carbon (C9) appears around δ 37.0 ppm, while the aromatic carbons resonate between δ 120 and 144 ppm bmrb.io. In this compound, the spectrum would show distinct signals for the methyl carbons, the C9 methylene carbon, and the various aromatic carbons, with chemical shifts influenced by the methyl substituents.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H1, H2, H4, H5, H7, H8) | ~7.2 - 7.8 | Multiplets |
| Methylene (H9) | ~3.8 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C1-C8, C10-C13) | ~119 - 145 |
| Methylene (C9) | ~37 |
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₅H₁₄), the molecular weight is 194.27 g/mol . nist.govnist.gov Electron ionization mass spectrometry (EI-MS) of dimethylfluorene isomers typically results in a prominent molecular ion peak (M⁺) and characteristic fragment ions.
The mass spectrum of a closely related isomer, 2,3-dimethyl-9H-fluorene, provides insight into the expected fragmentation pattern. nist.gov The base peak, representing the most abundant ion, is often the molecular ion itself, indicating the stability of the fluorene aromatic system. Key fragmentation pathways involve the loss of methyl groups (CH₃) and hydrogen atoms.
Table 1: Representative Mass Spectrometry Data for a Dimethyl-9H-fluorene Isomer nist.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment |
| 194 | 100 | [C₁₅H₁₄]⁺ (Molecular Ion) |
| 179 | 85 | [C₁₄H₁₁]⁺ (Loss of CH₃) |
| 178 | 60 | [C₁₄H₁₀]⁺ (Loss of CH₃ and H) |
| 165 | 20 | [C₁₃H₉]⁺ (Loss of C₂H₅) |
| 89 | 25 | [C₇H₅]⁺ |
Note: Data is for the 2,3-dimethyl-9H-fluorene isomer and serves as a representative example. nist.gov
Single-Crystal X-ray Diffraction for Solid-State Architectures
Analysis of related 9,9-disubstituted fluorene derivatives reveals that the fluorene core is largely planar, though minor twisting or bending can occur due to packing forces in the crystal lattice. nih.gov For instance, in one polymorph of 9,9-dimethyl-9H-fluorene, a slight inclination angle of 5.8(2)° between the two benzene (B151609) rings of the fluorene unit is observed due to crystal packing effects.
Analysis of Intermolecular Interactions and Supramolecular Synthons
The solid-state architecture of fluorene derivatives is governed by a variety of non-covalent intermolecular interactions, which dictate the supramolecular assembly. These interactions include C-H···π interactions and, in substituted derivatives, hydrogen bonds or halogen bonds. mdpi.com In the crystal structure of 9,9-dimethyl-9H-fluorene, C-H···π interactions are significant contributors to the stabilization of the crystal packing. These interactions involve hydrogen atoms from the methyl groups or the aromatic rings interacting with the π-system of adjacent fluorene molecules. The analysis of these interactions helps in understanding the formation of specific, predictable packing motifs known as supramolecular synthons.
Hirshfeld Surface Analysis and Graph-Set Descriptors
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. For 9,9-dimethyl-9H-fluorene, the Hirshfeld surface analysis highlights that intermolecular contacts are primarily composed of H···H and C···H/H···C interactions. Small red patches on the dnorm surface indicate short C-H···π contacts, which are crucial for the crystal packing.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For 9,9-dimethyl-9H-fluorene, the decomposition of the fingerprint plot reveals that H···H contacts account for approximately 66.7% of the Hirshfeld surface, while C···H/H···C contacts make up the remaining 33.3%. Graph-set descriptors are used to systematically describe the patterns of these interactions, such as chains or dimers, within the crystal structure.
Examination of Molecular Planarity and Twisting
While the fluorene moiety is inherently a planar aromatic system, substitutions and crystal packing forces can induce deviations from planarity. nih.gov Single-crystal X-ray diffraction allows for the precise measurement of torsion angles and the angle between the least-squares planes of the two benzene rings within the fluorene core. In derivatives like 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene, the pyridine (B92270) groups are significantly tilted with respect to the fluorene plane. mdpi.com For this compound, the methyl groups are not expected to cause significant distortion of the fluorene backbone, but minor twisting to optimize packing in the solid state is possible.
Electrochemical Characterization for Energy Level Determination
Cyclic Voltammetry (CV) and Electrochemical Properties
Cyclic voltammetry is a key electrochemical technique used to probe the redox properties of molecules and estimate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ias.ac.in These energy levels are critical for determining the suitability of a material for applications in organic electronics, such as organic light-emitting diodes (OLEDs).
For fluorene derivatives, CV measurements typically show reversible or quasi-reversible oxidation processes corresponding to the removal of an electron from the HOMO level. The position of the methyl groups at the 3 and 6 positions of the fluorene core in this compound is expected to have an electronic effect. As electron-donating groups, they will raise the HOMO energy level compared to unsubstituted fluorene, making the molecule easier to oxidize.
Studies on related 2,7-disubstituted fluorene derivatives show that the nature of the substituent can effectively tune the HOMO and LUMO levels. ias.ac.in By correlating the oxidation potential (Eox) obtained from CV with a reference standard (like ferrocene/ferrocenium, Fc/Fc⁺), the HOMO energy level can be estimated using empirical formulas.
Table 2: Representative Electrochemical Data for Substituted Fluorene Derivatives ias.ac.in
| Compound Type | Oxidation Potential (Eox vs. Fc/Fc⁺) (V) | Estimated HOMO Level (eV) |
| 2,7-diarylfluorene (electron-donating subs.) | 0.6 - 0.8 | -5.4 to -5.6 |
| 2,7-diarylfluorene (electron-withdrawing subs.) | 0.9 - 1.1 | -5.7 to -5.9 |
Note: This data illustrates the general range and tuning effect of substituents on the electrochemical properties of the fluorene core. ias.ac.in The reduction potential, which relates to the LUMO level, is often irreversible or occurs at very negative potentials for simple dialkylfluorenes, making it difficult to measure accurately.
Computational and Theoretical Investigations
Quantum Chemical Approaches
Quantum chemical methods are essential for understanding the fundamental electronic properties and predicting the behavior of molecules.
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules.
Ground-State Geometry Optimization and Electronic Structures
A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For 3,6-dimethyl-9H-fluorene, this would reveal how the methyl groups influence the planarity and symmetry of the fluorene (B118485) backbone. Following optimization, an analysis of the electronic structure would describe the distribution of electrons within the molecule.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's excitability and is correlated with its chemical stability and optical properties. Specific energy values (in eV) for the HOMO, LUMO, and the resulting energy gap for this compound would require dedicated DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
TD-DFT is the primary method for studying molecules in their electronically excited states. It is used to predict absorption and emission spectra, providing a direct comparison with experimental spectroscopy.
Lowest Excitation Energies and Absorption/Emission Wavelengths
TD-DFT calculations can determine the energies required to promote an electron from the ground state to various excited states. These excitation energies correspond to the wavelengths of light the molecule absorbs. The lowest excitation energy typically corresponds to the absorption band at the longest wavelength (λmax). Similarly, TD-DFT can be used to calculate emission wavelengths, which are related to the energy released when the molecule relaxes from an excited state back to the ground state (fluorescence). This analysis would pinpoint the specific electronic transitions (e.g., HOMO to LUMO) responsible for the molecule's optical properties.
Excited-State Geometry Optimization
Upon absorbing energy, a molecule's geometry can change. Optimizing the geometry of the molecule in its excited state is important for accurately predicting emission energies and understanding the photophysical processes that occur after excitation. This would reveal how the bond lengths and angles of this compound differ between its ground and first singlet excited state.
While the theoretical frameworks for these analyses are well-established, their specific application to this compound has not been documented in peer-reviewed literature. The synthesis and use of this compound in materials such as perovskite solar cells have been mentioned, but without the detailed computational characterization required for this article. Future research in this area would be valuable for the rational design of new organic electronic materials based on the fluorene scaffold.
Molecular Dynamics and Charge Transport Simulations
Molecular dynamics (MD) simulations serve as a powerful tool to investigate the structural and dynamic properties of materials at the atomic level. For organic semiconductors like this compound, MD simulations can provide crucial insights into the morphology of thin films, which in turn governs their charge transport characteristics. These simulations model the interactions between molecules over time, allowing for the prediction of properties such as molecular packing, conformational changes, and the dynamics of charge carriers.
In the context of 9,9-dialkylfluorene polymers, MD simulations have been employed to study the formation of different crystalline and amorphous phases. sbpmat.org.brnih.gov These studies reveal how side-chain length and processing conditions influence the supramolecular structure, which is directly linked to the electronic and optical properties of the material. sbpmat.org.br For instance, simulations of poly(9,9-dioctylfluorene) have shown how thermal treatment can induce phase transitions between different crystalline structures (α, α´, and β phases), each with distinct molecular packing and dynamics. sbpmat.org.br Although specific MD studies on this compound are not abundant in the literature, the principles derived from studies on related polyfluorenes are applicable. It is expected that the methyl groups at the 3 and 6 positions would influence the intermolecular interactions and packing, potentially leading to a more ordered structure compared to unsubstituted fluorene.
Marcus Electron Transfer Theory for Charge Carrier Mobility
The transport of charge carriers (holes and electrons) in organic semiconductors is often described as a hopping process between adjacent molecules. The rate of this hopping can be modeled using Marcus electron transfer theory. This theory describes the rate constant (k_et) for electron transfer between a donor and an acceptor as a function of two key parameters: the electronic coupling (or transfer integral, V) between the two molecules and the reorganization energy (λ).
The Marcus theory equation is given by:
ket = (2π/ħ) |V|2 (1/√(4πλkBT)) exp(- (λ + ΔG0)2 / (4λkBT))
where ħ is the reduced Planck constant, k_B is the Boltzmann constant, T is the temperature, and ΔG0 is the change in Gibbs free energy for the electron transfer reaction. For hopping between identical molecules, ΔG0 is zero.
The reorganization energy (λ) is the sum of the internal reorganization energy (λ_i) and the external reorganization energy (λ_o). λ_i corresponds to the energy required to change the geometry of the molecule from its neutral state to its ionized state (and vice versa). λ_o accounts for the rearrangement of the surrounding molecules in response to the change in charge distribution. DFT calculations are a common method for predicting the internal reorganization energies of organic molecules. nih.gov
Modeling of Hole and Electron Mobilities
The macroscopic charge carrier mobility (μ) can be related to the microscopic hopping rates derived from Marcus theory through the Einstein relation:
μ = (eD) / (kBT)
where e is the elementary charge and D is the diffusion coefficient. The diffusion coefficient can be estimated from the hopping rates and the distances between molecules, often obtained from MD simulations or crystal structure data.
| Compound | Hole Reorganization Energy (λ_h) (eV) | Electron Reorganization Energy (λ_e) (eV) | Methodology |
|---|---|---|---|
| Fluorene | 0.276 | 0.298 | DFT (B3LYP/6-31G(d)) |
| 2,7-Diaminofluorene | 0.215 | 0.245 | DFT (B3LYP/6-31G(d)) |
Mechanistic Studies and Reaction Pathways
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating reaction energy barriers. For fluorene and its derivatives, theoretical studies can shed light on processes such as proton transfer and the selectivity of various reactions.
Theoretical Elucidation of Proton Transfer Mechanisms (e.g., ESIPT)
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its electronically excited state. This process is often associated with a large Stokes shift, making molecules that exhibit ESIPT interesting for applications in organic light-emitting diodes (OLEDs) and sensors. While this compound itself does not possess the necessary functional groups (a proton-donating group like hydroxyl and a nearby proton-accepting group) to undergo ESIPT, theoretical studies on fluorene derivatives containing such functionalities can provide a framework for understanding these mechanisms.
For example, computational studies on fluorene derivatives with hydroxyl and benzothiazole (B30560) substituents have been used to investigate their ESIPT properties. njit.edu These studies typically involve calculating the potential energy surfaces of the ground and excited states to determine the favorability and pathway of the proton transfer.
Computational Analysis of Reaction Selectivity and Kinetics
Theoretical calculations can be used to predict the selectivity and kinetics of chemical reactions involving this compound. For instance, understanding the mechanism of oxidation of fluorene to fluorenone is important for controlling the synthesis of fluorenone derivatives. A proposed mechanism for this reaction involves the deprotonation of the C9 position by a base, followed by reaction with molecular oxygen. study.com
Computational studies can be employed to calculate the activation energies for different potential reaction pathways, thereby predicting the most likely mechanism and the conditions that would favor a particular product. For example, DFT calculations could be used to model the reaction of this compound with an oxidizing agent, comparing the energy barriers for oxidation at different positions on the fluorene core. This would provide insights into the regioselectivity of the reaction.
Structure-Property Relationships Derived from Computational Models
A key goal of computational chemistry in materials science is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. For this compound, computational models can help to understand how the methyl substituents influence its electronic, optical, and charge transport properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors (calculated from the molecular structure) with experimental or computationally predicted properties. While specific QSAR/QSPR studies on this compound are limited, the principles are broadly applicable.
Theoretical studies on a range of fluorene derivatives have shown that the nature and position of substituents have a profound impact on their properties. mdpi.com For example, attaching different functional groups to the C-2 and C-7 positions can tune the π-conjugation, and consequently the absorption and emission wavelengths. mdpi.com The table below summarizes some key molecular properties of fluorene and a related derivative, calculated using DFT, illustrating the effect of substitution on the electronic structure.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Fluorene | -5.85 | -1.98 | 3.87 | 0.05 |
| 3,6-Diaminofluorene | -5.12 | -1.54 | 3.58 | 0.12 |
These computational models provide a powerful framework for the rational design of new fluorene-based materials with tailored properties for specific applications in organic electronics.
Applications in Materials Science and Organic Electronics
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a cornerstone of flexible and printed electronics, with applications ranging from displays to sensors. nih.govnih.govtcichemicals.comcam.ac.uk The performance of these devices is heavily dependent on the properties of the organic semiconductor used as the active layer.
The 3,6-dimethyl-9H-fluorene unit is a popular building block for the synthesis of novel organic semiconductors due to its rigid, planar structure and good charge transport capabilities. researchgate.nettandfonline.comresearchgate.net Researchers have developed a variety of fluorene-based small molecules and polymers for use in OFETs. acs.org These materials are often designed with a donor-acceptor (D-A) architecture to tune their energy levels and facilitate either hole (p-type) or electron (n-type) transport. researchgate.net
For instance, new fluorenone-based small molecules have been synthesized and characterized as organic semiconductors. researchgate.net The fluorenone moiety acts as an electron acceptor, and by combining it with various donor units, the resulting material's HOMO/LUMO energy levels can be precisely controlled. tandfonline.comresearchgate.net The solubility of these fluorene (B118485) derivatives can be enhanced by attaching alkyl chains, which allows for solution-based processing techniques like spin-coating or inkjet printing, reducing manufacturing costs. mdpi.com
Two of the most important metrics for an OFET are its charge carrier mobility (µ), which determines the switching speed, and the on/off current ratio, which indicates the device's ability to act as an effective switch. nih.govresearchgate.netbohrium.com Fluorene-based semiconductors have demonstrated promising performance in both of these areas. acs.org
The specific molecular structure and the resulting thin-film morphology play a crucial role in determining the device performance. tandfonline.com For example, an OFET fabricated from a dicyanovinylene-functionalized fluorene derivative with octyl thiophene (B33073) side groups exhibited n-channel characteristics with an electron mobility of 0.0055 cm²/Vs and a high on/off ratio of approximately 10⁶. tandfonline.com In another study, a vacuum-deposited film of a fluorenone derivative with alkylated double thiophene showed p-channel behavior with a hole mobility as high as 0.02 cm²/Vs and an on/off ratio of 10⁷. researchgate.net These results highlight the versatility of the fluorene core in creating both p-type and n-type semiconductors with high performance characteristics.
| Fluorene Derivative Type | Channel Type | Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| Dicyanovinylene-functionalized fluorene | n-channel | 0.0055 | ~10⁶ | tandfonline.com |
| Fluorenone with alkylated double thiophene | p-channel | 0.02 | 10⁷ | researchgate.net |
Advanced Optical Materials
Nonlinear optical (NLO) materials are essential for applications in optical communications, data storage, and optical limiting. nih.govnjit.edu The this compound scaffold is an excellent platform for designing NLO chromophores. These molecules typically feature a donor-π-acceptor (D-π-A) structure, where the fluorene unit acts as part of the π-conjugated bridge that connects an electron-donating group to an electron-accepting group. nih.govacs.org
The efficiency of an NLO chromophore is related to its first hyperpolarizability (β), a measure of the second-order nonlinear optical response. nih.govnih.gov Research has shown that by modulating the "push-pull" character of the D-π-A system built around a fluorene core, a significant enhancement in hyperpolarizability can be achieved. nih.govacs.org For example, a series of novel chromophores based on 9,9-dimethyl-9H-fluoren-2-amine with a "linear" conjugation pathway showed a significant enhancement of their intrinsic hyperpolarizability compared to counterparts with a "nonlinear" conjugation path. nih.gov
The choice of the donor and acceptor groups is crucial. Stronger electron-donating and -accepting groups generally lead to a larger hyperpolarizability. pku.edu.cn For instance, fluorene derivatives with nitro (-NO₂) electron-withdrawing groups have been shown to exhibit higher two-photon absorption cross-sections compared to those with phosphonate (B1237965) groups. njit.eduucf.edu This tunability allows for the rational design of fluorene-based NLO materials with tailored properties for specific applications. nih.govresearchgate.netresearchgate.netmdpi.comstanford.edursc.org
| Compound | Acceptor Group | 2PA Cross Section (10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹) | Reference |
|---|---|---|---|
| Fluorene Derivative 2 | Phosphonate | 650 | ucf.edu |
| Fluorene Derivative 3 | Nitro | 1300 | ucf.edu |
Aggregation-Induced Emission (AIE) and Solvatochromism
Aggregation-Induced Emission (AIE)
The phenomenon of aggregation-induced emission (AIE) is a cornerstone of modern materials science, where non-luminescent or weakly fluorescent molecules in solution become highly emissive in the aggregated or solid state. This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative emission. While direct studies on this compound are limited, research on structurally similar 3,6-disubstituted fluorene derivatives provides significant insights into its potential AIE properties.
For instance, studies on 3,6-di-tert-butyldiphenyldibenzofulvene derivatives, which share the 3,6-disubstituted fluorene core, have demonstrated pronounced AIE characteristics. These compounds are typically synthesized through the reaction of a 3,6-disubstituted fluorene with a benzophenone (B1666685) derivative. The resulting molecules exhibit weak fluorescence in good solvents like acetonitrile (B52724) but show a significant enhancement in emission upon aggregation in solvent/water mixtures. This enhancement is attributed to the formation of molecular aggregates that restrict the intramolecular rotation of the phenyl groups, thereby activating the radiative decay channels.
The AIE properties of these fluorene derivatives are often characterized by measuring their fluorescence quantum yields in different solvent fractions. For example, a series of 3,6-di-tert-butyl-substituted diphenyldibenzofulvene derivatives showed a notable increase in fluorescence quantum yield with increasing water fraction in acetonitrile, confirming their AIE activity.
Solvatochromism
Solvatochromism, the change in the color of a substance in response to the polarity of its solvent, is another important photophysical property. This phenomenon arises from the differential solvation of the ground and excited states of a molecule. While specific data on the solvatochromism of this compound is not readily available, studies on other fluorene derivatives indicate that the fluorene scaffold can be effectively utilized to create solvatochromic materials. By introducing electron-donating and electron-accepting groups onto the fluorene core, significant changes in emission color can be observed across solvents of varying polarities. However, some studies on dibenzofulvene derivatives of fluorene have indicated a lack of solvatochromism, suggesting that the specific substitutions on the fluorene core play a crucial role in determining this property. mdpi.com
Chemosensors and Cell Imaging Agents
Chemosensors
The fluorescent nature of the fluorene core makes it an excellent platform for the development of chemosensors for the detection of various analytes, including metal ions and anions. The sensing mechanism often relies on the interaction of the analyte with a recognition moiety attached to the fluorene scaffold, which in turn modulates the fluorescence output of the fluorene unit.
While research specifically on this compound as a chemosensor is scarce, numerous studies have demonstrated the utility of other fluorene derivatives in this application. For example, fluorene-based compounds have been designed to act as "turn-on" or "turn-off" fluorescent sensors for metal ions. In a "turn-on" sensor, the fluorescence is enhanced upon binding to the target ion, whereas in a "turn-off" sensor, the fluorescence is quenched. The selectivity of these sensors can be tuned by modifying the chelating groups attached to the fluorene backbone.
For instance, fluorene derivatives incorporating 4,6-dimethylpyridin-2-yl-aminomethyl moieties have shown potential as sensitive "turn-on" chemosensors for certain metal ions. nih.govThe binding of the metal ion to the pyridinylamino groups restricts intramolecular rotations, leading to an increase in fluorescence intensity.
| Fluorene Derivative | Target Analyte | Sensing Mechanism | Fluorescence Response |
| Fluorene with 4,6-dimethylpyridin-2-yl-aminomethyl moieties | Metal Ions | Restriction of Intramolecular Rotation | Turn-on |
| Fluorene-based conjugated polymers | 2,4,6-Trinitrophenol (TNP) | Photoinduced Electron Transfer | Quenching |
Cell Imaging Agents
The application of fluorescent probes in cellular imaging is a rapidly growing field, enabling the visualization of cellular structures and processes with high spatial and temporal resolution. While there is a lack of specific studies on the use of this compound for cell imaging, the broader class of fluorene derivatives has shown promise in this area. The key requirements for a good cell imaging agent include high fluorescence quantum yield, photostability, cell permeability, and low cytotoxicity. The fluorene scaffold offers a versatile platform for designing probes that can meet these criteria. By functionalizing the fluorene core with specific targeting groups, it is possible to direct the probe to particular organelles within the cell.
Applications in Long-Afterglow Materials
Long-afterglow materials, also known as persistent luminescence materials, have the ability to store excitation energy and release it slowly over time, resulting in an afterglow that can last for seconds, minutes, or even hours after the excitation source is removed. This property is highly desirable for applications such as safety signage, emergency lighting, and bioimaging.
While inorganic phosphors have traditionally dominated this field, there is a growing interest in the development of purely organic long-afterglow materials. The mechanism of organic long-afterglow typically involves the efficient population of triplet excited states and the suppression of non-radiative decay pathways.
Specific research on the long-afterglow properties of this compound is not currently available. However, studies on other fluorene derivatives suggest that the fluorene core can be a component of organic molecules exhibiting room-temperature phosphorescence (RTP), a key characteristic for long-afterglow. For instance, a fluorene derivative containing both bromo and formyl groups has been shown to exhibit bright phosphorescence in common organic solvents at room temperature. d-nb.inforsc.orgThe presence of the heavy bromine atom facilitates intersystem crossing to the triplet state, while the rigid fluorene structure helps to minimize non-radiative decay.
Biological Activities and Medicinal Chemistry Potential
General Pharmacological Scope of Fluorene (B118485) Derivatives
Fluorene and its derivatives are recognized for their wide range of applications, not only in materials science but also significantly in drug development. The unique structural features of the fluorene ring system make it a versatile backbone for the synthesis of compounds with diverse biological activities.
Anti-inflammatory Properties
Antibacterial and Antiviral Activities
The antimicrobial properties of fluorene derivatives have been a subject of interest for researchers seeking new agents to combat infectious diseases. Various modifications to the fluorene scaffold have led to the development of compounds with significant antibacterial and antiviral activities.
A study on Schiff's bases derived from 9-fluorenone investigated the antibacterial activity of several derivatives. While 3,6-dimethyl-9H-fluorene was not directly tested, a closely related compound, (2,6-Dimethyl-phenyl)-Fluoren-9-ylidene-amine , was evaluated. This compound demonstrated activity against a panel of bacteria, suggesting that dimethyl-substituted fluorene derivatives may possess antibacterial properties. The zones of inhibition for this related compound are presented in the table below as an illustrative example of the potential activity of this class of compounds.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 12.9 |
| S. aureus | 11.8 |
| P. aeruginosa | 16.5 |
| P. mirabilis | 14.7 |
| K. pneumoniae | 15.6 |
Table 1: Antibacterial activity of (2,6-Dimethyl-phenyl)-Fluoren-9-ylidene-amine, a compound structurally related to this compound. Data is presented as the zone of inhibition in millimeters (mm) jocpr.com.
It is crucial to emphasize that the data above is for a related compound and not for this compound itself. Further research is required to determine the specific antibacterial spectrum and efficacy of this compound.
In terms of antiviral activity, various fluorene derivatives have been synthesized and evaluated against a range of viruses. However, specific antiviral studies on this compound have not been identified in the reviewed literature.
Antioxidant Properties
The antioxidant potential of chemical compounds is a significant area of research, particularly in the context of diseases associated with oxidative stress. While the antioxidant properties of various fluorene derivatives have been reported, there is a lack of specific studies measuring the antioxidant capacity of this compound. The electronic properties of the fluorene ring system suggest that it could participate in redox reactions, but experimental validation for the 3,6-dimethyl substituted variant is needed.
Anticancer Research Applications
The development of novel anticancer agents is a primary focus of medicinal chemistry, and fluorene derivatives have emerged as a promising class of compounds in this domain. Their planar structure allows for potential intercalation with DNA, and various functional group modifications can lead to interactions with other cellular targets involved in cancer progression.
Inhibitory Activity against Human Tumor Cell Lines
Numerous studies have demonstrated the cytotoxic effects of fluorene derivatives against a variety of human cancer cell lines. These compounds have been shown to inhibit tumor cell growth through different mechanisms. While the anticancer potential of the broader fluorene class is established, specific data on the inhibitory activity of this compound against human tumor cell lines is not currently available in published research.
Role as Apoptosis Inducers
Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer cells. Many effective anticancer drugs exert their therapeutic effect by inducing apoptosis in malignant cells. Fluorene derivatives have been shown to act as apoptosis inducers. For instance, certain derivatives have been found to trigger apoptotic pathways in cancer cells, leading to their demise. However, research specifically investigating the role of this compound as an apoptosis inducer has yet to be reported.
Fluorenone Fragments as Potential Pharmacophores
The fluorenone nucleus is a versatile pharmacophore, a molecular framework responsible for a drug's biological activity. Its rigid, planar structure and aromatic nature allow for effective interactions with various biological targets. Researchers have identified the fluorenone fragment as a key component in the design of antitumor compounds, specifically as inhibitors of topoisomerase IB. nih.gov The therapeutic utility of this scaffold is broad, with derivatives like the antiviral agent tilorone and the antineoplastic drug benfluron underscoring its importance in drug discovery. nih.gov The diverse bioactivities associated with fluorenone derivatives, ranging from antibiotic and anticancer to antiviral and neuromodulatory effects, highlight its significance as a foundational structure in the development of new therapeutic agents. researchgate.net
Antiviral Applications: Hepatitis C Virus (HCV) Inhibitors
A significant area of investigation for fluorene derivatives has been in the development of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. core.ac.uk Specifically, the fluorene scaffold has been successfully employed to create highly potent inhibitors of the HCV non-structural protein 5A (NS5A), a critical component of the viral replication complex. mdpi.comnih.gov
In a notable study, novel inhibitors were designed by replacing the central biphenyl (B1667301) backbone of existing drugs with a more rigid 2,7-diaminofluorene scaffold. mdpi.com This structural modification led to the development of compounds with exceptionally potent inhibitory activity against HCV genotype 1b, with effective concentrations (EC50) in the picomolar range. mdpi.comnih.gov For instance, one of the lead compounds from this series demonstrated an EC50 of 36 pM. mdpi.comnih.gov These findings underscore the fluorene core's utility in creating structurally optimized and highly efficacious antiviral agents. core.ac.ukmdpi.com
Enhancement of Bioactivity via Material Integration
Combination with Nanoparticles (e.g., Iron Oxide Nanoparticles for Antimicrobials)
The therapeutic efficacy of fluorene-based compounds can be significantly amplified through integration with nanomaterials. A key example is the enhancement of antimicrobial activity by combining fluorene derivatives with nanoparticles. mdpi.com In one study, newly synthesized O-aryl-carbamoyl-oxymino-fluorene derivatives were loaded onto magnetite (iron oxide) nanoparticles. mdpi.comnih.gov This combination substantially improved the antimicrobial activity of the compounds against planktonic microorganisms. mdpi.comnih.gov This nanotechnological approach offers a promising strategy for developing more potent antimicrobial treatments and overcoming challenges associated with microbial resistance. mdpi.com Other research has also explored the use of cerium dioxide nanoparticles, which have shown effectiveness in degrading fluorene and possess significant antimicrobial and antibiofilm activity against various bacteria and fungi. nih.gov
Structure-Activity Relationship (SAR) Studies in Drug Design
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it elucidates how a molecule's chemical structure correlates with its biological activity. drugdesign.org For fluorene-based compounds, SAR studies have been instrumental in optimizing their therapeutic potential.
Influence of Substituents on Biological Efficacy
The biological efficacy of fluorene derivatives is highly dependent on the nature and position of their chemical substituents.
Antiviral (HCV) Activity : In the development of fluorene-based HCV NS5A inhibitors, SAR analysis revealed that attaching S-prolinamide groups capped with specific amino acid residues to the 2,7-diaminefluorene core was crucial for achieving picomolar inhibitory activity. mdpi.comnih.gov Activity was found to improve with aromatic amino acid residues, and compounds bearing an R-isoleucine or R-phenylglycine residue with a terminal alkyl carbamate group were particularly potent. mdpi.comnih.gov
Antimicrobial Activity : For O-aryl-carbamoyl-oxymino-fluorene derivatives, the substituents on the aryl moiety determine both the spectrum and intensity of the antimicrobial effect. mdpi.com Studies have shown that electron-withdrawing groups, such as chlorine atoms, enhance activity against Staphylococcus aureus. mdpi.com Conversely, the presence of a methyl group, which has an electron-donating effect, improves antifungal activity against Candida albicans. mdpi.commdpi.com
The following table summarizes key SAR findings for fluorene derivatives:
| Biological Target | Scaffold | Favorable Substituents | Resulting Activity |
|---|---|---|---|
| HCV NS5A | 2,7-Diaminofluorene | S-prolinamide capped with R-isoleucine or R-phenylglycine | Potent inhibition (EC50 = 36 pM) mdpi.comnih.gov |
| Bacteria (S. aureus) | O-aryl-carbamoyl-oxymino-fluorene | Electron-withdrawing groups (e.g., Chlorine) | Enhanced anti-staphylococcal activity mdpi.com |
| Fungi (C. albicans) | O-aryl-carbamoyl-oxymino-fluorene | Electron-donating groups (e.g., Methyl) | Enhanced anti-fungal activity mdpi.com |
Molecular Docking Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method provides critical insights into the binding interactions between a drug candidate and its biological target at the molecular level.
In the study of fluorene derivatives, molecular docking has been widely applied:
Antimicrobial Research : Docking studies have been used to investigate the binding interactions of fluorene-based thiazole-Schiff base derivatives with microbial enzymes, helping to rationalize their observed antimicrobial activity. nih.gov In another example, Schiff bases derived from 9-fluorenone were analyzed via molecular docking against the bacterial protein Proteus mirabilis catalase to predict their binding affinity. mdpi.com
Anticancer Research : To understand the mechanism of action for fluorine-containing compounds, molecular docking has been employed to study their interaction with cancer-related proteins, such as Mcl-1, revealing how substitutions like fluorine can enhance lipophilic interactions and binding scores. nih.gov
These in silico studies are crucial for guiding the rational design of new, more effective fluorene-based therapeutic agents. nih.gov
Fluorene Compounds in Natural Product Research
The fluorene structural motif is a recurring feature in a variety of natural products that exhibit significant biological activities. researchgate.net These naturally occurring fluorene derivatives have drawn considerable interest from researchers due to their potential as therapeutic agents. The investigation into these compounds spans their isolation from natural sources, characterization of their chemical structures, and evaluation of their medicinal properties.
Several fluorene-based natural products have been identified from various organisms, including plants and fungi. researchgate.net For instance, dendroflorin, isolated from Dendrobium densiflorum, is a fluorene-containing natural product noted for its high antioxidant activity. researchgate.net Another example is caulophine, which is derived from the radix of Caulophyllum robustum Maxim and has demonstrated antimyocardial ischemia activity. researchgate.net
Fungal species have also been a source of bioactive fluorene compounds. Gramniphenols D and E are natural products that possess anti-HIV activity. researchgate.net Furthermore, a class of polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid alkaloids with fused tricyclic or tetracyclic cores, which include a fluorene-like system, have been isolated from different fungal species. researchgate.net These compounds have shown a range of biological activities, including antitumor, antifungal, and antituberculosis properties. researchgate.net
The kinamycins, such as kinamycin D, are a family of diazobenzo[b]fluorene natural products that are known for their DNA-damaging capabilities, which is a key mechanism for their anticancer effects. nih.gov Research has focused on understanding and mimicking the biological activity of these complex natural products with simpler, synthetically accessible diazofluorene analogs. nih.gov Studies have shown that under appropriate electronic modulation, these simpler analogs can replicate the DNA cleavage activity of kinamycin D, with compounds like 1-methoxydiazofluorene showing inhibition of HeLa cell proliferation. nih.gov
The following table summarizes some of the fluorene compounds found in natural product research and their reported biological activities.
| Compound Name | Natural Source | Reported Biological Activity |
| Dendroflorin | Dendrobium densiflorum | High antioxidant activity researchgate.net |
| Caulophine | Radix of Caulophyllum robustum Maxim | Antimyocardial ischemia activity researchgate.net |
| Gramniphenols D and E | Fungal species | Anti-HIV activity researchgate.net |
| Kinamycin D | Not specified in provided context | DNA cleavage, anticancer activity nih.gov |
| PKS-NRPS hybrid alkaloids | Fungal species | Antitumor, antifungal, antituberculosis activities researchgate.net |
Polymer Chemistry and Fluorene Based Macromolecules
Conjugated Polyfluorenes for Electronic Applications
Polyfluorenes (PFs) are a significant class of conjugated polymers renowned for their strong blue photoluminescence, high quantum yields, and excellent thermal stability, making them prime candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. cambridge.orgresearchgate.netwikipedia.org The polymerization of fluorene (B118485) derivatives typically occurs through the 2 and 7 positions to extend the π-conjugation along the polymer backbone. However, incorporating fluorene units linked through the 3 and 6 positions introduces a kink in the polymer chain, effectively interrupting the conjugation. acs.org
This interruption is a key feature in designing materials where control over the effective conjugation length is desired. For instance, copolymers incorporating 3,6-linked fluorene units have been synthesized to create materials with specific electronic properties. acs.org The synthesis of such polymers is often achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto polymerizations. mdpi.comnih.govresearchgate.net
The methyl groups at the 3 and 6 positions in 3,6-dimethyl-9H-fluorene primarily serve to enhance the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques like spin-coating. Furthermore, these substituents can influence the polymer's energy levels. Quantum-chemical characterizations have shown that the choice of comonomer and substitution pattern on the fluorene unit is critical in defining the frontier electronic levels (HOMO and LUMO) and the resulting properties, such as charge mobilities and emission color. gatech.edu While direct studies on poly(this compound) are less common than their 2,7-linked counterparts, research on related 3,6-linked systems provides valuable insights. For example, the synthesis of macrocyclic poly(fluorene-3,6-diyl) has been reported, demonstrating the versatility of this linkage in creating unique macromolecular architectures. researchgate.net
| Property | Influence of 3,6-Linkage in Polyfluorenes |
| Conjugation | Interrupts the π-conjugation along the polymer backbone. acs.org |
| Solubility | Methyl groups at the 3 and 6 positions enhance solubility in organic solvents. |
| Energy Levels | The linkage and substitution pattern modify HOMO/LUMO levels, affecting electronic properties. gatech.edu |
| Applications | Used to create copolymers with confined conjugation for specific electronic applications like OLEDs. acs.org |
Fluorene as Building Blocks in Polymeric Host Materials
In organic light-emitting diodes, particularly phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in device efficiency and stability. The host matrix must possess a high triplet energy to effectively confine excitons on the phosphorescent guest emitter, facilitate charge transport, and maintain good film morphology. Fluorene-based polymers are excellent candidates for host materials due to their wide bandgap and high triplet energy levels. acs.orgrsc.org
The incorporation of 3,6-linked fluorene units is particularly advantageous for host materials. By breaking the conjugation, the 3,6-linkage helps to maintain a high triplet energy level, preventing reverse energy transfer from the guest to the host. acs.org Polymers derived from 3,6-fluorene and tetraphenylsilane (B94826) derivatives have been successfully synthesized and employed as solution-processable host materials for green PhOLEDs. These copolymers exhibit high glass transition temperatures (Tg ≥ 215 °C) and excellent thermal stability, which are crucial for long device lifetimes. acs.org
The energy transfer mechanism in a host-guest system is paramount for device performance. researchgate.netrsc.org Efficient Förster or Dexter energy transfer from the host to the emitter is required. rsc.org The molecular structure of the host, including the specific fluorene isomer used, dictates the intermolecular interactions and the efficiency of these energy transfer processes. The this compound unit, when integrated into a polymer backbone, contributes to a rigid structure that can prevent aggregation-induced quenching while its electronic properties ensure a sufficiently high triplet energy.
| Feature | Role in Polymeric Host Materials |
| Triplet Energy | 3,6-linkage helps maintain high triplet energy, crucial for confining excitons on phosphorescent emitters. acs.org |
| Thermal Stability | Copolymers exhibit high glass transition temperatures (Tg) and thermal stability. acs.org |
| Charge Transport | The polymer backbone must facilitate balanced electron and hole transport to the emissive layer. rsc.org |
| Energy Transfer | The structure enables efficient host-to-emitter energy transfer, maximizing device efficiency. researchgate.netrsc.org |
Integration of Fluorene Units in Conjugated Polyelectrolytes
Conjugated polyelectrolytes (CPEs) are a unique class of materials that combine the electronic properties of conjugated polymers with the solubility and ionic conductivity of polyelectrolytes. rsc.org This is achieved by attaching hydrophilic ionic side chains to a hydrophobic π-conjugated backbone. Fluorene is a common building block for the backbone of CPEs due to its robust and tunable photophysical properties. nih.govresearchgate.net
Fluorene-based CPEs are utilized in a wide range of applications, including chemical and biological sensors, interlayers in organic photovoltaic cells, and bio-inspired electronics. nih.govingentaconnect.comacs.org The synthesis of these materials often involves the polymerization of functionalized fluorene monomers, followed by modification of the side chains to introduce ionic groups. For example, poly[9,9′-bis(6″-N,N,N-trimethylammoniumhexyl)fluorene-alt-1,4-phenylene dibromide] is a well-studied fluorene-based CPE. ingentaconnect.com
| Application | Function of Fluorene-Based CPE |
| Organic Photovoltaics | Used as interlayers to modify the work function of electrodes, improving device efficiency. ingentaconnect.com |
| Bio-inspired Electronics | The ionic conductivity and electronic properties enable their use in devices like memristors for mimicking neural synapses. rsc.orgnih.gov |
| Sensors | Fluorescence quenching or enhancement upon interaction with analytes allows for sensitive detection. researchgate.net |
Influence of Fluorene Moiety on Polymer Film-Forming Properties
The ability of a polymer to form uniform, stable, and high-quality thin films is critical for its application in electronic devices. Polyfluorenes are known for their good film-forming properties, which stem from the rigid and planar nature of the fluorene monomer. cambridge.orgnih.gov This rigidity leads to polymers with high thermal stability and well-defined morphological characteristics.
The morphology of polyfluorene films can be complex, exhibiting glassy and, under certain conditions, more ordered phases (β-phase), which have distinct photophysical properties. core.ac.uksemanticscholar.org The formation of these phases is influenced by factors such as molecular weight, processing solvent, and post-deposition treatments like thermal or solvent vapor annealing. semanticscholar.orgresearchgate.net The β-phase is characterized by a more planarized polymer backbone, leading to extended conjugation and a red-shift in absorption and emission spectra. core.ac.ukresearchgate.net
Incorporating this compound into the polymer structure would affect the film morphology. The methyl groups, while enhancing solubility, can also introduce steric hindrance that influences how the polymer chains pack in the solid state. This can affect the degree of crystallinity and the formation of ordered phases. However, the inherent rigidity of the fluorene unit generally promotes the formation of smooth and homogeneous films, which is beneficial for device performance by minimizing defects and ensuring efficient charge transport. researchgate.netresearchgate.net The choice of side chains at the C-9 position also plays a significant role in determining the final film morphology and optoelectronic properties.
| Parameter | Effect of Fluorene Moiety on Film Properties |
| Morphology | The rigid structure can lead to complex morphologies, including glassy and ordered β-phases. core.ac.uksemanticscholar.org |
| Thermal Stability | Fluorene-based polymers generally exhibit high thermal stability and high glass transition temperatures. cambridge.orgacs.org |
| Film Quality | Promotes the formation of smooth, uniform films essential for electronic device fabrication. nih.govresearchgate.net |
| Chain Packing | Substituents at the 3,6- and 9-positions influence interchain interactions and solid-state packing. researchgate.net |
Emerging Research Frontiers and Future Directions
Novel Synthetic Methodologies
The synthesis of functionalized fluorene (B118485) derivatives is a dynamic field of research, with ongoing efforts to develop more efficient, selective, and versatile methods. For 3,6-dimethyl-9H-fluorene, future research is expected to move beyond classical approaches towards more sophisticated catalytic systems.
Key Research Thrusts:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for functionalizing the fluorene core. Future methodologies will likely focus on developing more active and stable catalyst systems to introduce a wide array of functional groups at various positions on the this compound scaffold, enabling the fine-tuning of its properties.
C-H Activation: Direct C-H activation represents a more atom-economical approach to synthesis. Research is anticipated to explore the selective activation of C-H bonds on the fluorene backbone, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials.
Annulation and Cyclization Strategies: Novel annulation and cyclization reactions offer pathways to construct the fluorene core with pre-installed methyl groups. For instance, methods involving Robinson annulation followed by aromatization have been reported for synthesizing substituted fluorenes and could be adapted for the targeted synthesis of the 3,6-dimethyl derivative.
A recent patent highlighted a novel method for synthesizing the related 9,9-dimethylfluorene using dimethyl carbonate as a less toxic and more environmentally friendly methylating agent compared to traditional reagents like methyl iodide. This points to a broader trend of developing safer and more economical synthetic routes.
Table 1: Comparison of Synthetic Methodologies for Fluorene Derivatives
| Methodology | Description | Potential Advantages for this compound |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Couples a halide or triflate with an organometallic reagent. | High functional group tolerance; precise control over substitution patterns. |
| Direct C-H Activation | Forms a new bond by cleaving a C-H bond and replacing the H with a functional group. | High atom economy; reduces synthetic steps. |
| Robinson Annulation/Aromatization | A multi-step process involving a Michael addition followed by an aldol (B89426) condensation and subsequent aromatization. | Builds the core structure with embedded functionality. |
| Green Methylation | Utilizes less hazardous reagents like dimethyl carbonate for methylation steps. | Improved safety and environmental profile; cost-effective. |
Advanced Functional Materials Design
Fluorene and its derivatives are renowned for their exceptional photophysical properties, including high fluorescence quantum yields and thermal stability, making them prime candidates for organic electronics. The 3,6-dimethyl substitution pattern is expected to enhance solubility and modulate the electronic properties of the fluorene core, opening new avenues for materials design.
Future Applications:
Organic Light-Emitting Diodes (OLEDs): The electron-donating nature of the methyl groups can raise the Highest Occupied Molecular Orbital (HOMO) level of the fluorene core, which is beneficial for hole-transporting materials. Derivatives of this compound could be designed as efficient hosts for phosphorescent emitters or as blue-emitting materials themselves.
Organic Semiconductors: The fluorene scaffold provides a rigid, conjugated backbone for charge transport. By attaching different functional groups to the this compound core, both p-type and n-type organic field-effect transistors (OFETs) could be developed.
Organic Photovoltaics (OPVs): As electron-donating building blocks, this compound derivatives can be incorporated into donor-acceptor copolymers for the active layer in OPV devices. The methyl groups can improve the material's processability and influence the morphology of the active layer, which is crucial for device performance.
Table 2: Photophysical Properties of Selected Fluorene Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Application Area |
|---|---|---|---|
| 2,7-Disubstituted Fluorene Derivative 1 | 366 | 424 | OLEDs |
| 2,7-Disubstituted Fluorene Derivative 2 | 360 | 418 | OLEDs |
| 2,7-Disubstituted Fluorene Derivative 3 | 375 | 430 | OLEDs |
| 2,7-Disubstituted Fluorene Derivative 4 | 370 | 427 | OLEDs |
Data extrapolated from research on similar fluorene structures to illustrate typical properties.
Rational Drug Design and Targeted Therapies
The fluorene nucleus is recognized as a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules and natural products. The unique, rigid, and planar structure of fluorene allows it to participate in π-stacking interactions with biological targets like DNA and proteins.
Emerging Therapeutic Potential:
Scaffold for Novel Therapeutics: this compound can serve as a central scaffold for the development of new drugs. The methyl groups provide points for further functionalization and can influence the molecule's lipophilicity and metabolic stability.
Anticancer Agents: Certain fluorene derivatives have shown potential as anticancer agents. The planar structure can intercalate with DNA, while other derivatives can be designed to inhibit specific enzymes involved in cancer progression.
Neuroprotective Agents: The antioxidant properties of some phenolic fluorene derivatives suggest that appropriately functionalized this compound compounds could be explored for the treatment of neurodegenerative diseases.
Rational drug design will involve using the this compound core as a starting point and decorating it with various pharmacophores to achieve high affinity and selectivity for a specific biological target.
Sustainable and Eco-Friendly Syntheses
The principles of green chemistry are increasingly influencing the synthesis of organic compounds. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign synthetic protocols.
Key Green Chemistry Approaches:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents.
Catalysis: Employing highly efficient and recyclable catalysts, particularly those based on earth-abundant metals, to minimize waste.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.
Renewable Feedstocks: Exploring synthetic routes that start from renewable biomass-derived feedstocks rather than petroleum-based sources.
The previously mentioned use of dimethyl carbonate as a methylating agent is a prime example of a greener synthetic modification that reduces the use of toxic and hazardous substances.
Multiscale Modeling and Predictive Computational Chemistry
Computational chemistry is an indispensable tool for understanding molecular properties and predicting the behavior of new materials and drugs. For this compound, computational methods can accelerate the design and discovery process.
Computational Strategies:
Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric, electronic, and optical properties of fluorene derivatives. These calculations can determine HOMO/LUMO energy levels, absorption and emission spectra, and ionization potentials, providing crucial insights for the design of new functional materials.
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods allow for the study of a molecule's behavior in a complex environment, such as a protein binding site or a thin-film device. This approach treats the core molecule with high-level quantum mechanics while the surrounding environment is modeled with more computationally efficient molecular mechanics.
Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials based on this compound, such as the morphology of thin films or the self-assembly of molecules in solution. This is critical for understanding how molecular structure translates to macroscopic device performance.
Table 3: Representative Computationally Predicted Properties of Fluorene Systems
| Property | Computational Method | Predicted Information |
|---|---|---|
| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-31G(d,p)) | Electronic band gap, charge injection/transport properties. |
| UV-Vis Absorption Spectra | Time-Dependent DFT (TD-DFT) | Optical properties, color, and light-harvesting efficiency. |
| Molecular Geometry | DFT Optimization | Bond lengths, angles, planarity of the molecule. |
| Binding Affinity | QM/MM Docking Simulations | Interaction strength with a biological target. |
These predictive models allow researchers to screen vast numbers of potential derivatives in silico, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources.
Q & A
Basic Research Question
- NMR : ¹H NMR detects methyl protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M⁺] at m/z 208.13.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%).
- IR spectroscopy : C-H stretching (2900–3100 cm⁻¹) for methyl groups .
How can computational modeling address discrepancies in reported optical properties of fluorene derivatives?
Advanced Research Question
- DFT calculations : Predict UV-Vis absorption spectra (e.g., TD-DFT/B3LYP/6-31G* level) to compare with experimental data.
- Solvent effects : Include PCM (Polarizable Continuum Model) for solvatochromic shifts.
- Data reconciliation : Cross-validate with cyclic voltammetry (HOMO-LUMO gaps) and fluorescence quantum yields .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Gloves (nitrile) and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Inert atmosphere (argon) at 4°C to prevent oxidation.
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
How can conflicting data on the thermal stability of this compound be resolved?
Advanced Research Question
- TGA/DSC analysis : Measure decomposition temperatures under N₂/O₂ atmospheres.
- Kinetic studies : Apply Flynn-Wall-Ozawa method to determine activation energy.
- Reproducibility : Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) .
What strategies improve the regioselectivity of dimethylation in fluorene systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
